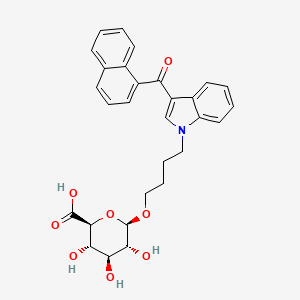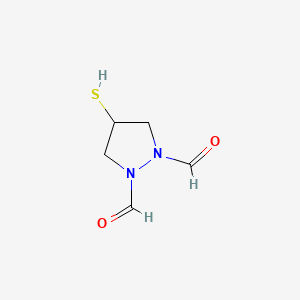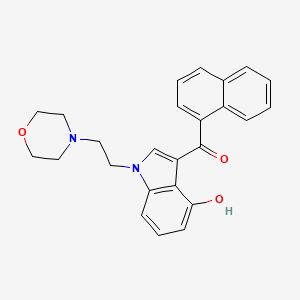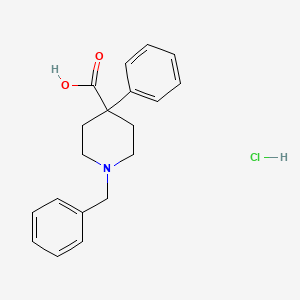
Triethylenetetramine-d4 Tetrahydrochoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethylenetetramine-d4 Tetrahydrochloride, also known as TETA or trientine, is an organic compound with the formula [CH2NHCH2CH2NH2]2 . It is primarily used as a crosslinker in epoxy curing . The hydrochloride salts are used medically as a treatment for copper toxicity . It is a potent and selective copper (II)-selective chelator .
Synthesis Analysis
TETA was first developed in Germany in 1861 and its chelating properties were first recognized in 1925 . Crystallized dinitrile intermediates may be used in the synthesis of TETA . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine .Molecular Structure Analysis
The chemical formula of Triethylenetetramine-d4 Tetrahydrochloride is C6H22Cl4N4 . It is a structural analog of linear polyamine compounds, spermidine and spermine . The InChI key is OKHMDSCYUWAQPT-UHFFFAOYSA-N .Chemical Reactions Analysis
The reactivity and uses of TETA are similar to those for the related polyamines ethylenediamine and diethylenetriamine . TETA, like other aliphatic amines, react quicker and at lower temperatures than aromatic amines due to less negative steric effects since the linear nature of the molecule provides it the ability to rotate and twist .Physical And Chemical Properties Analysis
TETA is a colorless liquid with a fishy, ammoniacal odor . It has a density of 982 mg mL−1, a melting point of −34.6 °C, and a boiling point of 266.6 °C . It is miscible in water . The logP value is -2.2 and the pKa (Strongest Basic) is 9.77 .作用机制
TETA is a selective copper (II) chelator that works to promote urinary copper excretion . It was shown to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease . In rats with diabetes mellitus, intravenous administration of TETA led to a dose-dependent increase in urinary copper excretion .
安全和危害
TETA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, and is harmful if swallowed or in contact with skin . It is harmful to aquatic life with long-lasting effects .
未来方向
TETA has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been suggested that TETA can be used in the treatment of cancer because it is a telomerase inhibitor and has anti-angiogenesis properties . With the availability of the LC-MS-MS technology, a method with higher sensitivity and accuracy could be developed to study TETA and its metabolites in human samples, which will certainly facilitate future pharmacologic studies of TETA .
属性
CAS 编号 |
1067245-32-2 |
|---|---|
产品名称 |
Triethylenetetramine-d4 Tetrahydrochoride |
分子式 |
C6H18N4 |
分子量 |
150.262 |
IUPAC 名称 |
N,N/'-bis(2-aminoethyl)-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C6H18N4/c7-1-3-9-5-6-10-4-2-8/h9-10H,1-8H2/i5D2,6D2 |
InChI 键 |
VILCJCGEZXAXTO-NZLXMSDQSA-N |
SMILES |
C(CNCCNCCN)N |
同义词 |
N1,N2-Bis(2-aminoethyl)-1,2-ethanediamine-d4 Tetrahydrochoride; 1,2-Bis(2-aminoethylamino)ethane-d4 Tetrahydrochoride; 1,4,7,10-Tetraazadecane-d4 Tetrahydrochoride; 1,8-Diamino-3,6-diazaoctane-d4 Tetrahydrochoride; 3,6-Diazaoctane-1,8-diamine-d4 Tetr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)

![6-Fluoro-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B590129.png)